molecular formula C20H19NO5S B2899383 3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide CAS No. 2097860-10-9

3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide

Cat. No.: B2899383
CAS No.: 2097860-10-9
M. Wt: 385.43
InChI Key: KHNIPBNKTNNCKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . It’s important to note that the synthesis of complex organic molecules often requires careful control of reaction conditions and the use of specific reagents .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzene ring sulfonamide group, a furan ring, and an acetyl group. The exact structure would need to be confirmed through spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods .

Mechanism of Action

The mechanism of action of 3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes or proteins involved in cancer cell growth, inflammation, or bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide in lab experiments include its potential anticancer, anti-inflammatory, and antibacterial activity. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide include further evaluation of its anticancer, anti-inflammatory, and antibacterial activity. In addition, research could focus on optimizing the synthesis method to increase yield and purity. Furthermore, research could focus on the development of analogs or derivatives of this compound to improve its biological activity and reduce potential side effects.

Synthesis Methods

3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide can be synthesized by a multistep process. The first step involves the reaction of 4-(furan-2-yl)benzene-1-sulfonyl chloride with 2-amino-2-hydroxymethyl-1,3-propanediol in the presence of a base to form 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine. The second step involves the reaction of this intermediate with acetic anhydride to form this compound.

Scientific Research Applications

3-acetyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzene-1-sulfonamide has been used in scientific research for various purposes. It has been evaluated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been evaluated for its anti-inflammatory activity and has shown potential in reducing inflammation. In addition, it has been evaluated for its antibacterial activity and has shown efficacy against certain bacterial strains.

Properties

IUPAC Name

3-acetyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-14(22)17-4-2-5-18(12-17)27(24,25)21-13-19(23)15-7-9-16(10-8-15)20-6-3-11-26-20/h2-12,19,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNIPBNKTNNCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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